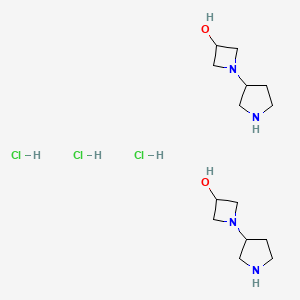
5-Phenyl tetrazolium chloride
Übersicht
Beschreibung
5-Phenyl tetrazolium chloride is a useful research compound. Its molecular formula is C7H7ClN4 and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase Activity : Weissbach et al. (1957) demonstrated that tetrazolium salts, including 5-phenyl tetrazolium chloride, can be used for the histochemical localization of monoamine oxidase, though there are limitations in vitro. This involves a diaphorase-type system for electron transfer (Weissbach et al., 1957).
Photochemical and Luminescence Properties : Bolze et al. (2018) investigated the photoinduced dynamics of a fluorescent tetrazolium compound, exploring its solvation and vibrational relaxation dynamics in various solvents. This study highlights the increasing interest in the photochemical properties of tetrazolium salts (Bolze et al., 2018).
Detection of Soft Agar Colonies : Schaeffer and Friend (1976) found that this compound can color cell clusters in soft agar, facilitating the quantification of such colonies. This application is significant in microbiological studies (Schaeffer & Friend, 1976).
Viability Indicators : Parker (1955) discussed the various uses of tetrazolium salts, including this compound, in plant and animal tissues as viability indicators. The study explored different methods of tetrazolium salt reduction, including by radiant energy (Parker, 1955).
Electron Transfer in Biological Systems : Nachlas et al. (1960) examined the sites of electron transfer to tetrazolium salts in the succinoxidase system, highlighting the varied electron acceptor properties of different tetrazolium salts (Nachlas et al., 1960).
Enumeration of Viable Microorganisms : Betts et al. (1989) described a method using tetrazolium salt for staining viable microorganisms retained on a filter membrane. This provides a rapid way to correlate counts of stained cells with aerobic plate counts (Betts et al., 1989).
Eigenschaften
IUPAC Name |
5-phenyl-2H-tetrazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4.ClH/c1-2-4-6(5-3-1)7-8-10-11-9-7;/h1-5H,(H,8,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVOAEFVBWFZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[NH+]NN=N2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Azaspiro[3.4]octan-2-one](/img/structure/B8087541.png)
![6-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8087549.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline;hydrochloride](/img/structure/B8087571.png)
![[5-(2,3-Dichlorophenyl)furan-2-yl]methanol (HCl)](/img/structure/B8087578.png)
![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol](/img/structure/B8087592.png)


![2-[4-(Methylamino)phenyl]ethanethioamide](/img/structure/B8087609.png)

![5-[(4-methoxyphenyl)methyl]-2H-tetrazole;hydrochloride](/img/structure/B8087622.png)


![1-(tert-Butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol (C2H2O4)](/img/structure/B8087641.png)